molecular formula C15H17N5O3 B11683705 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(3-nitrophenyl)methylidene]propanohydrazide

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(3-nitrophenyl)methylidene]propanohydrazide

Cat. No.: B11683705
M. Wt: 315.33 g/mol
InChI Key: NENHGZRGGNRVJJ-CXUHLZMHSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(3-nitrophenyl)methylidene]propanohydrazide is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(3-nitrophenyl)methylidene]propanohydrazide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclization reaction involving a 1,3-diketone and hydrazine hydrate under acidic conditions.

    Substitution with Dimethyl Groups: The pyrazole ring is then substituted with dimethyl groups at the 3 and 5 positions using methylating agents such as methyl iodide.

    Formation of the Hydrazide: The substituted pyrazole is reacted with propanoic acid hydrazide to form the hydrazide derivative.

    Condensation Reaction: Finally, the hydrazide derivative undergoes a condensation reaction with 3-nitrobenzaldehyde under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(3-nitrophenyl)methylidene]propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its hydrazide group allows it to form stable complexes with various biomolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(3-nitrophenyl)methylidene]propanohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. The nitro group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide
  • 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
  • 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine

Uniqueness

Compared to similar compounds, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(3-nitrophenyl)methylidene]propanohydrazide stands out due to its unique combination of functional groups

Properties

Molecular Formula

C15H17N5O3

Molecular Weight

315.33 g/mol

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide

InChI

InChI=1S/C15H17N5O3/c1-10-14(11(2)18-17-10)6-7-15(21)19-16-9-12-4-3-5-13(8-12)20(22)23/h3-5,8-9H,6-7H2,1-2H3,(H,17,18)(H,19,21)/b16-9+

InChI Key

NENHGZRGGNRVJJ-CXUHLZMHSA-N

Isomeric SMILES

CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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